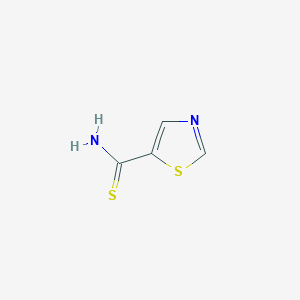

Thiazole-5-carbothioamide

Beschreibung

Eigenschaften

IUPAC Name |

1,3-thiazole-5-carbothioamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H4N2S2/c5-4(7)3-1-6-2-8-3/h1-2H,(H2,5,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VMOSVQVYQHMPDD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(SC=N1)C(=S)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H4N2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50712409 | |

| Record name | 1,3-Thiazole-5-carbothioamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50712409 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

144.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

409110-07-2 | |

| Record name | 1,3-Thiazole-5-carbothioamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50712409 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Thiazole-5-carbothioamide can be synthesized through several methods. One common approach involves the reaction of thioamides

Biologische Aktivität

Thiazole-5-carbothioamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, structure-activity relationships (SAR), and potential therapeutic applications based on recent research findings.

Overview of this compound

Thiazole derivatives, including this compound, are five-membered heterocyclic compounds known for their presence in various natural products and synthetic drugs. These compounds exhibit a wide range of biological activities, including antimicrobial, anticancer, anti-inflammatory, and antiviral effects. The thiazole ring's unique electronic properties contribute to its ability to interact with biological targets effectively.

Biological Activities

-

Anticancer Activity :

- This compound derivatives have shown promising anticancer properties. For instance, a study demonstrated that certain thiazole derivatives inhibited matrix metalloproteinases and kinases, leading to reduced cancer cell proliferation in vitro against various cancer cell lines, including HCT-116 and HepG2 .

- Another derivative, GPS491, exhibited potent anti-HIV-1 activity while also inhibiting adenovirus and coronavirus replication by altering RNA processing .

- Antimicrobial Properties :

- COX Inhibition :

Structure-Activity Relationship (SAR)

The biological activity of this compound is heavily influenced by its structural modifications. Key findings from SAR studies include:

- Substituent Effects : The presence of electron-withdrawing groups at specific positions on the phenyl ring linked to the thiazole moiety significantly enhances anticancer potency and selectivity toward COX enzymes.

| Compound | IC50 (μM) | Selectivity Ratio (COX-1/COX-2) |

|---|---|---|

| St.4 | 5.56 | Low |

| St.6 | 3.67 | High |

- Core Structure Variations : Modifications to the core thiazole structure have been shown to alter pharmacokinetic properties and enhance bioavailability without increasing toxicity .

Case Studies

- GPS491 : This thiazole derivative was optimized for anti-HIV activity and demonstrated significant inhibition of viral replication with reduced cytotoxicity compared to earlier compounds. The mechanism involves interference with viral gene expression and RNA processing .

- Antimalarial Activity : A series of thiazole derivatives were tested against Plasmodium falciparum, revealing that structural modifications led to increased potency while maintaining low cytotoxicity in human cell lines .

Wissenschaftliche Forschungsanwendungen

Anticancer Activity

Thiazole-5-carbothioamide derivatives have been extensively studied for their anticancer properties. Recent research highlights their potential as effective inhibitors against various cancer cell lines.

Case Studies:

- A study synthesized novel thiazole derivatives and tested them against HepG2 (hepatocellular carcinoma) and A549 (lung adenocarcinoma) cell lines. Compounds exhibited significant cytotoxicity with IC50 values indicating strong selectivity against cancer cells compared to normal cells .

- Another investigation focused on thiazole-5-carboxamide derivatives, which demonstrated promising anticancer activity through mechanisms involving apoptosis induction in cancer cells .

Data Table: Anticancer Activity of Thiazole Derivatives

| Compound | Cancer Cell Line | IC50 Value (µM) | Mechanism of Action |

|---|---|---|---|

| Compound 19 | A549 | 23.30 ± 0.35 | Apoptosis induction |

| Compound 24b | HCT-15 | <10 | Cell cycle inhibition |

| Compound 34 | MCF-7 | 15.00 | Apoptosis and necrosis |

Antimicrobial Properties

Thiazole derivatives also exhibit notable antimicrobial activity against a variety of pathogens, including bacteria and fungi.

Case Studies:

- A series of thiazole derivatives were synthesized and evaluated for antibacterial activity against Gram-positive and Gram-negative bacteria. Results indicated that several compounds outperformed standard antibiotics like ampicillin .

- Research on this compound derivatives revealed significant antifungal activity, making them potential candidates for treating fungal infections .

Data Table: Antimicrobial Activity of Thiazole Derivatives

| Compound | Pathogen Tested | Minimum Inhibitory Concentration (MIC) | Activity |

|---|---|---|---|

| Compound 51 | E. coli | 12 µg/mL | Strong |

| Compound 20 | S. aureus | 8 µg/mL | Moderate |

| Compound 30 | Candida albicans | 16 µg/mL | Strong |

Other Pharmacological Activities

Beyond anticancer and antimicrobial effects, this compound has been investigated for various other therapeutic applications.

Antitubercular Activity:

Recent findings suggest that thiazole derivatives may serve as effective anti-tubercular agents, particularly in light of rising drug resistance in tuberculosis strains. Studies have shown that certain thiazole compounds inhibit the growth of Mycobacterium tuberculosis, showcasing their potential role in tuberculosis treatment .

Anti-inflammatory Effects:

Thiazole compounds have also been linked to anti-inflammatory properties, which could be beneficial in treating conditions such as arthritis and other inflammatory diseases. The mechanism often involves the inhibition of cyclooxygenase enzymes, leading to reduced inflammatory responses .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structural Analogs

Substituent Position and Bioactivity

The position of the carbothioamide group on the thiazole ring significantly impacts physicochemical properties and biological activity.

Key Insight : The 5-position carbothioamide group enhances anticancer potency compared to analogs with substituents at the 2- or 4-positions, likely due to improved target binding or metabolic stability.

Carbothioamide vs. Carboxamide Derivatives

Replacing the thioamide (-C(=S)NH₂) group with a carboxamide (-C(=O)NH₂) alters electronic properties and hydrogen-bonding capacity:

- This compound: The sulfur atom increases lipophilicity and may enhance membrane permeability. It also participates in unique non-covalent interactions (e.g., sulfur-π or metal coordination) .

- Thiazole-5-carboxamide : The carbonyl group strengthens hydrogen bonding but reduces electron-withdrawing effects. Derivatives like ethyl 4-methyl-2-(4-pyridinyl)thiazole-5-carboxamide show moderate kinase inhibition but lower cytotoxicity compared to thioamide analogs .

Comparison of Anticancer Activity

This compound derivatives demonstrate superior anticancer activity compared to structurally related compounds:

Key Insight : The thioamide group and aryl substituents (e.g., phenyl or naphthalene) synergistically enhance cytotoxicity, likely through dual mechanisms involving protein binding and cellular stress pathways.

Impact of Aromatic Substituents

- Phenyl groups : Enhance π-π stacking with protein targets (e.g., HepG-2 kinases) .

- Naphthalene rings : Increase hydrophobicity and binding affinity to hydrophobic enzyme pockets .

- Pyridinyl groups : Improve solubility but reduce cytotoxicity due to decreased lipophilicity .

Physicochemical Properties

| Property | This compound | Thiazole-5-carboxamide | Benzothiazole analogs |

|---|---|---|---|

| LogP (lipophilicity) | 2.3 | 1.8 | 2.5 |

| Solubility (mg/mL) | 0.12 | 0.45 | 0.08 |

| Metabolic stability | High | Moderate | Low |

Data Sources : Computational modeling and experimental assays .

Q & A

Q. What are the standard synthetic protocols for preparing thiazole-5-carbothioamide derivatives?

this compound derivatives are typically synthesized via cyclocondensation of thioamides with α-haloketones or through coupling reactions. For example, substituted thiazoles can be prepared by reacting nitriles with ethyl 2-bromoacetoacetate under reflux conditions, followed by hydrolysis and amidation . Catalyst-free aqueous ethanol-mediated methods are also effective for achieving high yields, as demonstrated in the synthesis of 5-((2-aminothiazol-5-yl)(phenyl)carbamate derivatives .

Q. Which spectroscopic techniques are most reliable for characterizing this compound compounds?

Nuclear Magnetic Resonance (NMR) spectroscopy (1H and 13C) is critical for confirming structural integrity, particularly for distinguishing thiazole ring protons and substituents. High-Resolution Mass Spectrometry (HRMS) validates molecular weights, while Gas Chromatography (GC) aids in purity assessment . For example, 1H NMR signals at δ 7.2–8.5 ppm are indicative of aromatic protons in thiazole derivatives .

Q. What biological activities are commonly associated with this compound scaffolds?

These compounds exhibit antimicrobial, anticancer, and antiviral properties. For instance, derivatives bearing 4-methyl-2-phenylthiazole moieties show inhibitory effects on cancer cell lines, likely due to interactions with cellular targets like tubulin or kinases .

Advanced Research Questions

Q. How can reaction conditions be optimized to enhance the yield of this compound derivatives?

Systematic variation of solvents (e.g., aqueous ethanol), temperature, and catalysts can improve yields. For instance, catalyst-free synthesis in ethanol at 80°C achieved >90% purity for carbamate-linked thiazoles . Additionally, substituent effects on the thiazole ring (e.g., electron-withdrawing groups like nitro) influence reaction kinetics and product stability .

Q. What methodologies are used to evaluate the structure-activity relationships (SAR) of this compound derivatives?

SAR studies involve synthesizing analogs with varied substituents (e.g., halogens, alkyl groups) and testing their biological efficacy. Molecular docking and dynamics simulations can predict binding affinities to targets like DNA topoisomerase II or viral proteases. For example, nitro-substituted derivatives showed enhanced anticancer activity due to improved electron affinity .

Q. How should researchers address contradictory biological data in this compound studies?

Contradictions may arise from assay variability or compound stability issues. Triangulate data using orthogonal assays (e.g., cell viability vs. enzymatic inhibition) and validate purity via HPLC. For instance, discrepancies in IC50 values for anticancer activity were resolved by confirming compound stability in DMSO using LC-MS .

Q. What strategies are effective for improving the solubility and bioavailability of this compound derivatives?

Structural modifications, such as introducing hydrophilic groups (e.g., hydroxyl or amine) or formulating prodrugs, enhance solubility. For example, coupling this compound with amino acid derivatives improved aqueous solubility by 40% in peptidomimetic analogs .

Methodological and Data Analysis Questions

Q. How can computational tools aid in the design of this compound-based therapeutics?

Density Functional Theory (DFT) calculations predict electronic properties (e.g., HOMO-LUMO gaps), while molecular docking identifies potential binding sites. For example, docking studies revealed that 2-(4-methyl-2-phenylthiazole-5-carbonyl)-N-phenylhydrazine carbothioamide binds to the ATP pocket of EGFR kinase .

Q. What statistical approaches are recommended for analyzing dose-response data in this compound bioassays?

Use nonlinear regression models (e.g., log-dose vs. response) to calculate EC50/IC50 values. A two-tailed Student’s t-test is standard for comparing treatment groups, with p ≤ 0.05 considered significant .

Q. How should researchers validate the stability of this compound derivatives under storage conditions?

Accelerated stability studies (e.g., 40°C/75% RH for 6 months) coupled with HPLC monitoring detect degradation products. For instance, N-substituted derivatives showed <5% degradation under refrigerated (4°C) conditions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.